molecular formula C13H9BrN2OS3 B2931405 5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 899941-46-9

5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2931405
CAS No.: 899941-46-9
M. Wt: 385.31
InChI Key: WFTIRADGLLNJBZ-UHFFFAOYSA-N
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Description

5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide is a synthetic small molecule featuring a benzothiazole core fused with a bromo-substituted thiophene carboxamide group. This structure places it within a class of compounds recognized for its significant potential in oncological and pharmacological discovery research. Benzothiazole derivatives, such as this compound, have demonstrated potent and selective antitumor properties in preclinical studies. Research indicates that structurally similar molecules exhibit potent activity against a diverse panel of human cancer cell lines, including mammary (MCF-7), ovarian, colon, and renal carcinomas . The proposed mechanism of action for this chemical class includes the inhibition of key cancer-associated enzymes, such as specific isoforms of carbonic anhydrase (CA), which are promising targets for combating hypoxic tumors . Furthermore, analogues incorporating a urea spacer and specific halogenated aryl disubstitutions have shown enhanced anti-proliferative efficacy, suggesting a potential multi-targeted mechanism . The presence of the methylthio (S-CH₃) group at the 6-position of the benzothiazole ring is a critical structural feature that can influence the molecule's lipophilicity, electronic distribution, and subsequent binding affinity to biological targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own analytical characterization to confirm the identity and purity of the compound prior to use.

Properties

IUPAC Name

5-bromo-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2OS3/c1-18-7-2-3-8-10(6-7)20-13(15-8)16-12(17)9-4-5-11(14)19-9/h2-6H,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTIRADGLLNJBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide, a compound belonging to the thiazole derivative class, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a bromine atom, a methylthio group, and a thiophene ring. The molecular formula is C14H12BrN3OS2C_{14}H_{12}BrN_3OS_2 with a molecular weight of approximately 444.4 g/mol. The structural features contribute to its pharmacological properties, making it a candidate for various therapeutic applications.

PropertyValue
Molecular FormulaC₁₄H₁₂BrN₃OS₂
Molecular Weight444.4 g/mol
CAS Number941925-91-3

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown efficacy against various bacterial strains. A study on thiazole analogs found that modifications in the N-aryl amide group enhanced their antimicrobial potency against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound's anticancer activity has been explored through various in vitro studies. Thiazole derivatives have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis in several cancer lines, including breast and colon cancer cells. The mechanism often involves the modulation of cell cycle regulators and apoptotic pathways .

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LO), which are pivotal in inflammatory responses .

The biological activity of this compound is hypothesized to involve interactions with specific biological targets, including:

  • Enzymatic Inhibition : Compounds with similar structures have been shown to inhibit enzymes involved in disease pathways.
  • Receptor Modulation : The ability to bind to receptors can alter signaling pathways related to inflammation and cancer progression.

Case Studies

  • Antimicrobial Efficacy : A study evaluating the antimicrobial activity of thiazole derivatives reported that certain modifications significantly improved efficacy against Candida albicans and other fungal pathogens .
  • Cancer Cell Lines : Research demonstrated that this compound exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • In Vivo Studies : Animal models have shown promising results where administration of thiazole derivatives led to reduced tumor growth rates compared to control groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key analogs of 5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide, highlighting variations in substituents, synthetic yields, and biological activities:

Compound Name (Reference) Substituent on Benzo[d]thiazole Yield (%) Key Biological Activity/Findings Molecular Weight (g/mol) Key Spectral Data (¹H NMR, δ ppm)
3u: 5-Bromo-N-(6-(trifluoromethyl)benzothiazol-2-yl)thiophene-2-carboxamide -CF₃ at 6-position 70 Anti-norovirus activity (EC₅₀ = 0.12 μM) 406.2 7.44 (d, J=4.0 Hz), 8.12 (s), 8.51 (s)
3v: 5-Bromo-N-(6-(trifluoromethoxy)benzothiazol-2-yl)thiophene-2-carboxamide -OCF₃ at 6-position 5 Moderate anti-norovirus activity (EC₅₀ = 2.5 μM) 422.2 7.43–7.47 (m), 8.11 (d, J=3.2 Hz)
3x: 5-Bromo-N-(6-(tert-butyl)benzothiazol-2-yl)thiophene-2-carboxamide -C(CH₃)₃ at 6-position 57 Limited solubility; unremarkable antiviral activity 394.3 1.35 (s, 9H), 7.42 (d, J=3.6 Hz), 8.05 (s)
5f: N-[5-(2,4-Dichlorobenzyl)thiazol-2-yl]thiophene-2-carboxamide -CH₂(2,4-Cl₂C₆H₃) at 5-position Not reported Cytotoxic and cytostatic effects (IC₅₀ = 3.2 μM) 383.7 Not reported in evidence
79: 5-Bromo-N-(5-nitrothiazol-2-yl)thiophene-2-carboxamide -NO₂ on thiazole 75 Antimicrobial activity against S. aureus (MIC = 8 μg/mL) 333.9 8.71 (s), 8.11 (d, J=4.1 Hz)

Key Observations:

Substituent Effects on Bioactivity :

  • Electron-withdrawing groups (e.g., -CF₃ in 3u ) enhance antiviral potency, likely due to increased metabolic stability and target binding affinity .
  • Bulky substituents (e.g., -C(CH₃)₃ in 3x ) reduce solubility, limiting in vivo efficacy .
  • The nitro group in 79 confers strong antimicrobial activity, possibly through redox-mediated mechanisms .

Synthetic Accessibility :

  • Coupling reactions using EDC·HCl and DMAP (as in 3u ) are standard for carboxamide synthesis, but yields vary significantly with substituent reactivity (e.g., 70% for 3u vs. 5% for 3v ) .

Structural vs. Functional Relationships :

  • The benzothiazole-thiophene amide core is critical for π-π stacking and hydrogen-bond interactions with biological targets, as evidenced by conserved NMR signals (e.g., δ ~7.4–8.5 ppm for aromatic protons) .

Research Findings and Implications

  • Anti-Norovirus Potential: Compound 3u (EC₅₀ = 0.12 μM) outperforms analogs like 3v (EC₅₀ = 2.5 μM), highlighting the importance of lipophilic substituents for viral protease inhibition .
  • Anticancer Activity : Derivatives such as 5f (IC₅₀ = 3.2 μM) demonstrate that halogenated benzyl groups enhance cytotoxicity, possibly via DNA intercalation or kinase inhibition .
  • Antimicrobial Applications : The nitrothiazole analog 79 shows promise against Gram-positive pathogens, though its nitro group may pose toxicity concerns .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 5-bromo-N-(6-(methylthio)benzo[d]thiazol-2-yl)thiophene-2-carboxamide, and how can yield be maximized?

  • Methodology : Utilize coupling reactions between 5-bromothiophene-2-carboxylic acid derivatives and functionalized benzothiazole amines. For example, Method B (amide coupling using HATU or EDCI as activating agents in DMSO or DMF) achieved a 75% yield for a structurally similar compound . Optimize reaction time (e.g., 4–6 hours under reflux) and stoichiometry (1:1.2 molar ratio of acid to amine) to reduce side products. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Assign peaks based on substituent environments (e.g., thiophene protons at δ 7.44–8.11 ppm, benzo[d]thiazole NH at δ 13.77 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C13H10BrN3O2S3: 429.9, observed 430.1) .
  • IR Spectroscopy : Confirm carbonyl (C=O, ~1650 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the antimicrobial activity of this compound, and what controls are essential?

  • Experimental Design :

  • Assay Selection : Use microdilution assays (e.g., MIC determination against Staphylococcus aureus and E. coli) . Include nitazoxanide as a positive control and DMSO as a solvent control.
  • Dose-Response Analysis : Test concentrations from 0.5–128 µg/mL. Replicate experiments (n=3) to ensure statistical validity .
  • Cytotoxicity Screening : Pair antimicrobial assays with mammalian cell viability tests (e.g., HEK293 cells) to assess selectivity .

Q. How should contradictions in biological activity data (e.g., high in vitro potency but low in vivo efficacy) be resolved?

  • Troubleshooting Strategy :

  • Pharmacokinetic Profiling : Measure solubility (via shake-flask method) and metabolic stability (using liver microsomes) to identify bioavailability issues .
  • Metabolite Identification : Use LC-MS/MS to detect degradation products or active metabolites .
  • Formulation Optimization : Test co-solvents (e.g., PEG 400) or nanoencapsulation to enhance delivery .

Q. What strategies can elucidate structure-activity relationships (SAR) for derivatives of this compound?

  • SAR Approaches :

  • Substituent Variation : Synthesize analogs with modified bromine (e.g., Cl or CF3) or methylthio groups (e.g., SCH3 → SO2CH3) to probe electronic effects .
  • Bioisosteric Replacement : Replace the thiophene ring with furan or pyridine to assess scaffold flexibility .
  • Molecular Docking : Map interactions with target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina .

Q. What are common challenges in synthesizing and purifying this compound, and how can they be mitigated?

  • Synthesis Challenges :

  • Byproduct Formation : Monitor reaction progress via TLC to minimize over-coupling or oxidation byproducts. Use inert atmospheres (N2/Ar) for thioether stability .
  • Purification Difficulties : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) for polar impurities. For crystalline solids, optimize recrystallization solvents (e.g., ethanol/water mixtures) .

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